![molecular formula C25H15ClN4 B13768503 Benzonitrile, 2-[2-(4-chlorophenyl)ethenyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)- CAS No. 5516-20-1](/img/structure/B13768503.png)
Benzonitrile, 2-[2-(4-chlorophenyl)ethenyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Chlorophenyl)vinyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)benzonitrile is a complex organic compound with the molecular formula C25H15ClN4 and a molecular weight of 406.9 g/mol. This compound is known for its unique structural features, which include a chlorophenyl group, a vinyl group, and a naphtho[1,2-d]triazol-2-yl moiety. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[2-(4-Chlorophenyl)vinyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)benzonitrile involves several steps. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Vinyl Intermediate: This step involves the reaction of 4-chlorobenzaldehyde with a suitable vinylating agent under basic conditions to form the 4-chlorophenyl vinyl intermediate.
Cyclization with Naphtho[1,2-d]triazole: The intermediate is then reacted with naphtho[1,2-d]triazole under acidic conditions to form the desired product.
Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
2-[2-(4-Chlorophenyl)vinyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Chlorophenyl)vinyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)benzonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Chlorophenyl)vinyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-[2-(4-Chlorophenyl)vinyl]-5-(2H-naphtho[1,2-d]triazol-2-yl)benzonitrile can be compared with other similar compounds, such as:
2-[2-(4-Chlorophenyl)vinyl]-5-(2H-benzotriazol-2-yl)benzonitrile: This compound has a similar structure but lacks the naphtho moiety, which may result in different chemical and biological properties.
2-[2-(4-Chlorophenyl)vinyl]-5-(2H-naphtho[1,2-d]imidazol-2-yl)benzonitrile: This compound contains an imidazole ring instead of a triazole ring, which can affect its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
5516-20-1 |
|---|---|
Molekularformel |
C25H15ClN4 |
Molekulargewicht |
406.9 g/mol |
IUPAC-Name |
5-benzo[e]benzotriazol-2-yl-2-[(E)-2-(4-chlorophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C25H15ClN4/c26-21-11-6-17(7-12-21)5-8-18-9-13-22(15-20(18)16-27)30-28-24-14-10-19-3-1-2-4-23(19)25(24)29-30/h1-15H/b8-5+ |
InChI-Schlüssel |
VZMOHDAVPDNZFE-VMPITWQZSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=NN(N=C32)C4=CC(=C(C=C4)/C=C/C5=CC=C(C=C5)Cl)C#N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=NN(N=C32)C4=CC(=C(C=C4)C=CC5=CC=C(C=C5)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



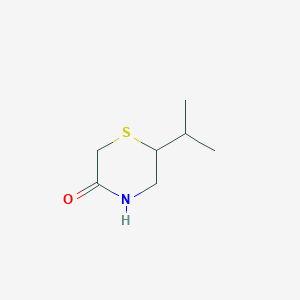

![Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768436.png)
![Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13768445.png)
![3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine](/img/structure/B13768453.png)
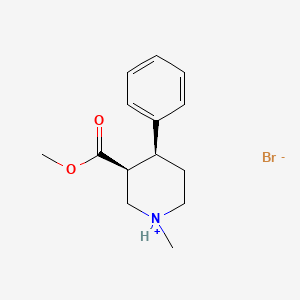
![Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)](/img/structure/B13768461.png)
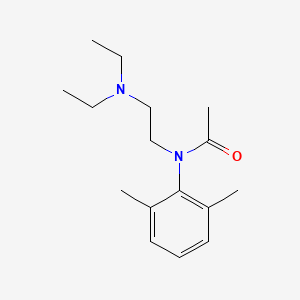

![Phenol, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2-methyl-](/img/structure/B13768473.png)
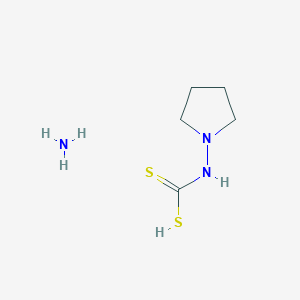
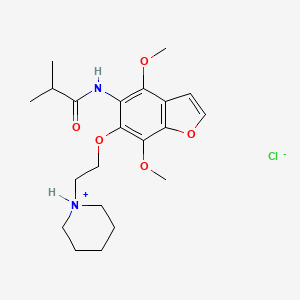
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride](/img/structure/B13768481.png)
